(E)-4-Bromo-1-methoxy-2-(2-methoxyvinyl)benzene
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Overview
Description
(E)-4-Bromo-1-methoxy-2-(2-methoxyvinyl)benzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a methoxyvinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-1-methoxy-2-(2-methoxyvinyl)benzene typically involves the bromination of 1-methoxy-2-(2-methoxyvinyl)benzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure the selective substitution of the hydrogen atom with a bromine atom at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to control temperature, pressure, and reaction time. The use of catalysts and solvents can also optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Bromo-1-methoxy-2-(2-methoxyvinyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methoxyvinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxyvinyl group to an alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. Conditions typically involve moderate temperatures and the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxyvinyl group.
Reduction Reactions: Products include compounds with reduced functional groups, such as alkyl groups.
Scientific Research Applications
(E)-4-Bromo-1-methoxy-2-(2-methoxyvinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of brominated compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-Bromo-1-methoxy-2-(2-methoxyvinyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and methoxyvinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic or nucleophilic interactions, depending on the specific reaction conditions and targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methoxybenzene: Lacks the methoxyvinyl group, making it less reactive in certain types of reactions.
4-Bromo-1-methoxy-2-vinylbenzene: Similar structure but without the additional methoxy group on the vinyl side chain.
4-Bromo-2-methoxybenzaldehyde: Contains an aldehyde group instead of the methoxyvinyl group.
Uniqueness
(E)-4-Bromo-1-methoxy-2-(2-methoxyvinyl)benzene is unique due to the presence of both a bromine atom and a methoxyvinyl group on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-1-methoxy-2-[(E)-2-methoxyethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-12-6-5-8-7-9(11)3-4-10(8)13-2/h3-7H,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGLCPLQMHDLQX-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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